molecular formula C13H18O B2778550 2-(3-Phenylcyclobutyl)propan-1-ol CAS No. 2248303-70-8

2-(3-Phenylcyclobutyl)propan-1-ol

Cat. No.: B2778550
CAS No.: 2248303-70-8
M. Wt: 190.286
InChI Key: ZQNPERHWKSYXTK-UHFFFAOYSA-N
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Description

2-(3-Phenylcyclobutyl)propan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclobutyl ring substituted with a phenyl group and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenylcyclobutyl)propan-1-ol can be achieved through several methods One common approach involves the cyclization of a suitable precursor followed by functional group transformations

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of a precursor compound under controlled conditions. The use of specific catalysts and reaction conditions can optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenylcyclobutyl)propan-1-ol undergoes various chemical reactions typical of alcohols. These include:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

2-(3-Phenylcyclobutyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Phenylcyclobutyl)propan-1-ol involves its interaction with cellular components. The compound can affect cell membranes, altering their fluidity and permeability. It may also interact with specific proteins and enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Propan-1-ol: A simple alcohol with a similar propanol chain but lacking the cyclobutyl and phenyl groups.

    Cyclobutanol: Contains a cyclobutyl ring but lacks the phenyl and propanol groups.

    Phenylpropanol: Features a phenyl group and a propanol chain but lacks the cyclobutyl ring.

Uniqueness

2-(3-Phenylcyclobutyl)propan-1-ol is unique due to the combination of a cyclobutyl ring, phenyl group, and propanol chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(3-phenylcyclobutyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10(9-14)12-7-13(8-12)11-5-3-2-4-6-11/h2-6,10,12-14H,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNPERHWKSYXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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